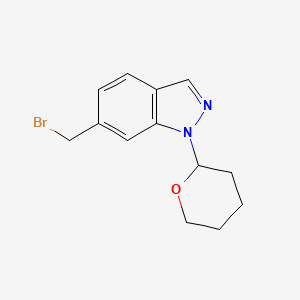
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves several steps and precursor molecules. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is achieved through the reaction of a hydroxymethylpyridine derivative with HBr, leading to a powerful precursor for tridentate ligands functionalized at the pyridine ring . Similarly, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones involves a Ni(0)-catalyzed coupling reaction with LiBr, followed by halogen-metal exchange with tert-butyllithium to yield 6-lithio-3,4-dihydro-2H-pyrans . These methods demonstrate the versatility of bromomethyl and pyran derivatives in synthesizing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through crystallography and spectroscopic methods. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit . This level of structural analysis is crucial for understanding the conformation and reactivity of such molecules.
Chemical Reactions Analysis
The reactivity of bromomethyl and pyran derivatives in chemical reactions is highlighted by their ability to undergo further transformations. The bromomethyl group, for instance, can act as a precursor for various ligands and can be elaborated to yield nucleobase-substituted pyridines . Additionally, the halogen-metal exchange reactions of 6-bromo-3,4-dihydro-2H-pyrans demonstrate the potential for these compounds to be used in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often inferred from their molecular structure and reactivity. For example, the presence of a bromomethyl group indicates potential reactivity in nucleophilic substitution reactions, while the pyran ring suggests a degree of steric hindrance and conformational flexibility . The spectroscopic characterization, including FT-IR, NMR, and elemental analysis, provides additional insights into the properties of these molecules .
Scientific Research Applications
Chromium Complexes and Polymerization
Reactions of 2,6-bis(bromomethyl)pyridine with 3,5-dimethylpyrazole and 1H-indazole yield terdentate ligands which, when reacted with CrCl3(THF)3 complex in THF, form neutral chromium(III) complexes. These complexes are active in the polymerization of ethylene, providing insights into the use of indazole derivatives in catalysis and polymer science (Hurtado et al., 2009).
Chemical Synthesis and Structural Analysis
A molecule with a structural component similar to the indazole derivative was synthesized, showing the versatile use of these compounds in complex chemical synthesis. Physical properties and thermal stability of the synthesized molecule were studied, emphasizing the importance of indazole derivatives in structural and synthetic chemistry (Majed Jari Mohammed et al., 2020).
Synthesis Pathways and Molecular Structure
Various synthesis pathways involving 1H-indazole have been explored, leading to unexpected product distributions and revealing the chemical behavior of these compounds under different conditions. This highlights the intricacies involved in the synthesis of indazole derivatives and their potential applications in creating complex molecular structures (Pritchard et al., 2009).
Regiospecific Synthesis and Biological Evaluation
Indazole derivatives were synthesized in a regiospecific manner and evaluated against Leishmania donovani, showcasing their potential in medicinal chemistry. While showing promising anti-leishmanial activity, the cytotoxicity of these compounds also highlights the importance of safety and specificity in drug design (El Ghozlani et al., 2019).
Indazole Derivatives and Pharmacology
Indazole and its derivatives are among the top investigated molecules in medicinal research, due to their various biological activities. Despite challenges in synthesis and yield, indazole derivatives find applications in treating various diseases, demonstrating the significance of 1H-indazole in drug discovery and development (Mal et al., 2022).
properties
IUPAC Name |
6-(bromomethyl)-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVWONQUKCAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

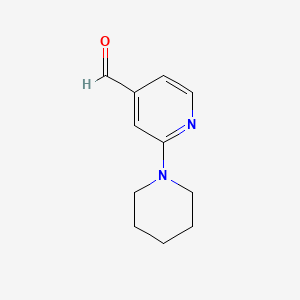



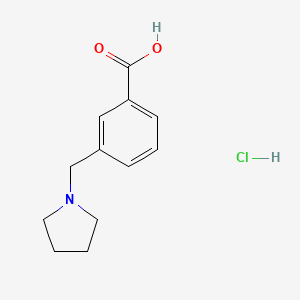
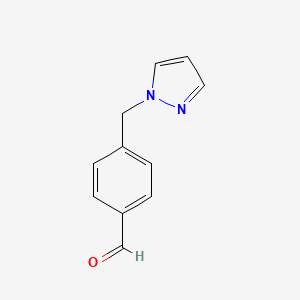
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)
![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)

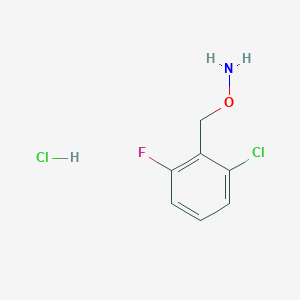
![1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288098.png)
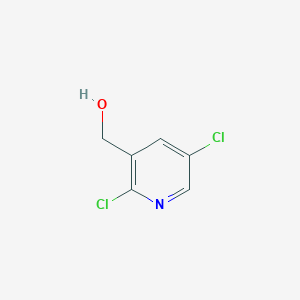
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)